BenchChemオンラインストアへようこそ!

BRL 35135A

Adipocyte biology Lipolysis β3-adrenoceptor pharmacology

BRL 35135A is a benchmark β3-adrenoceptor agonist prodrug essential for discriminating atypical β-AR pharmacology. Unlike direct-acting CL316243, it requires rapid de-esterification to BRL 37344 (β3 Ki=287 nM), replicating endogenous metabolic activation. This property is critical for dissecting prodrug kinetics in BAT thermogenesis (45-fold GDP-binding increase) and non-insulin-mediated glucose disposal assays. Its intermediate potency (CL316243 > BRL 35135A ≈ BRL 28410) and thyroid-independent VO2 response make it the preferred reference for obesity research in ob/ob mice and Zucker fa/fa rats. Verify ≥96% HPLC purity; ship under nitrogen at 4°C.

Molecular Formula C20H25BrClNO4
Molecular Weight 458.8 g/mol
CAS No. 86615-41-0
Cat. No. B3066703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRL 35135A
CAS86615-41-0
Molecular FormulaC20H25BrClNO4
Molecular Weight458.8 g/mol
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)OCC(=O)OC)NCC(C2=CC(=CC=C2)Cl)O.Br
InChIInChI=1S/C20H24ClNO4.BrH/c1-14(22-12-19(23)16-4-3-5-17(21)11-16)10-15-6-8-18(9-7-15)26-13-20(24)25-2;/h3-9,11,14,19,22-23H,10,12-13H2,1-2H3;1H/t14?,19-;/m0./s1
InChIKeyLPDGLMPJFGGZGN-XEJVECFOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BRL 35135A (CAS 86615-41-0) Baseline Overview for Procurement and Research Selection


BRL 35135A (methyl 2-[4-[2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate hydrobromide; MW 458.8 g/mol) is a synthetic, orally active β3-adrenoceptor (β3-AR) agonist prodrug belonging to the Beecham Pharmaceuticals series of atypical β-adrenoceptor agonists [1]. Following administration, BRL 35135A undergoes rapid ester hydrolysis within 15 minutes in human plasma to yield the pharmacologically active free acid metabolite BRL 37344, which mediates all biological effects [2]. BRL 35135A was instrumental in the pharmacological characterization of the then-novel 'atypical' β-adrenoceptor—later molecularly identified and designated as the β3-adrenoceptor—and remains a widely used reference agonist for β3-AR research in metabolic, thermogenic, and adipose tissue biology studies [1] [2].

Why BRL 35135A Cannot Be Substituted by Generic β3-Adrenoceptor Agonists Without Quantitative Justification


Although BRL 35135A, CL316243, BRL 28410, ZD2079, and ICI 215001 are all classified as β3-adrenoceptor agonists, they exhibit quantitatively distinct potency, selectivity, and metabolic profiles that preclude simple interchange [1]. In a direct head-to-head comparison in rat white adipocytes, CL316243 was identified as the most potent and selective β3-agonist, while ICI 215001 produced lower maximum metabolic activity [1]. Critically, BRL 35135A functions as a prodrug that requires rapid de-esterification to BRL 37344 for activity—a pharmacokinetic feature absent in direct-acting agonists such as CL316243 and ZD2079 [2]. Furthermore, the β3/β1 and β3/β2 selectivity ratios of BRL 37344 (Ki values: β3 = 287 nM, β1 = 1750 nM, β2 = 1120 nM) differ substantially from those of other β3-agonists, meaning that off-target β1/β2 engagement varies significantly across this compound class . These pharmacological and pharmacokinetic differences have direct consequences for experimental outcomes in thermogenesis, glucose uptake, and lipolysis assays, as detailed below.

BRL 35135A Quantitative Differentiation Evidence Against Closest Comparators


Brown vs. White Adipocyte Lipolysis Selectivity: BRL 37344 (Active Metabolite) Demonstrates 11-Fold Higher Potency in Brown Adipocytes

The active metabolite of BRL 35135A, BRL 37344, exhibits pronounced selectivity for brown over white adipocyte lipolysis. In isolated rat adipocytes, BRL 37344 stimulated lipolysis with an EC50 of 5 nM in brown adipocytes versus 56 nM in white adipocytes, representing an 11.2-fold potency preference for brown adipose tissue [1]. This contrasts with the non-selective β-agonist norepinephrine, which shows similar potency across both adipocyte types, and with CL316243, which, while more potent overall in white adipocytes (EC50 values not directly compared in the same study for brown adipocytes), does not replicate the same brown/white lipolytic selectivity ratio [2].

Adipocyte biology Lipolysis β3-adrenoceptor pharmacology

Thermogenic Response Less Dependent on Thyroid Status Compared to Isoprenaline: BRL 35135A Maintains VO2 Response Under Hypothyroid Conditions

BRL 35135A (BRL) and the non-selective β-agonist isoprenaline (ISO) were compared for their thermogenic effects in brown adipose tissue (BAT) from euthyroid, hypothyroid, and hyperthyroid rats. Under hypothyroid conditions, maximal VO2 responses of BAT adipocytes were significantly reduced for both agonists; however, the reduction was more marked for ISO than for BRL, indicating that the β3-AR-mediated thermogenic response is less dependent on permissive thyroid hormone levels than the β1/β2-mediated response [1]. Additionally, in hyperthyroid rats, the VO2 increment was more marked for BRL than for ISO, suggesting that the β3-AR pathway is more sensitive to elevated thyroid hormone levels [1]. This differential thyroid hormone dependence is not observed with other β3-agonists such as CL316243, for which equivalent comparative data in hypo-/hyperthyroid models have not been reported.

Thermogenesis Brown adipose tissue Thyroid hormone interaction

Rapid Prodrug Conversion to BRL 37344: Pharmacokinetic Differentiation from Direct-Acting β3-Agonists

BRL 35135A is a methyl ester prodrug that is completely de-esterified to its active free acid metabolite BRL 37344 within 15 minutes in human plasma [1]. Following oral administration to rats, only the free acid BRL 37344 (not the parent ester) is detectable in urine [1]. This rapid bioconversion distinguishes BRL 35135A from direct-acting β3-agonists such as CL316243 and ZD2079, which do not require metabolic activation. The prodrug design provides oral bioavailability for BRL 37344, which as a free acid zwitterion would otherwise have poor membrane permeability. In contrast, BRL 28410 (the free acid of BRL 26830A) and BRL 35113 (the free acid of BRL 33725A) share this prodrug design principle, but BRL 35135A and its active metabolite BRL 37344 have been more extensively characterized across multiple species and assay systems, including human clinical studies [2].

Prodrug pharmacokinetics De-esterification Metabolic activation

Insulin-Independent Glucose Uptake in Skeletal Muscle: 34-Fold Increase in Basal BAT Glucose Utilization After Chronic BRL 35135A Treatment

BRL 35135A acutely increases glucose uptake in skeletal muscle, brown adipose tissue (BAT), white adipose tissue, heart, and diaphragm in vivo via an insulin-independent mechanism, as demonstrated using the 2-[³H]deoxyglucose method in anesthetized rats [1]. The active metabolite BRL 37344 stimulated glucose transport in isolated soleus muscle with maximum stimulation at 100 pmol/L, confirming direct tissue effects independent of insulin [1]. Notably, chronic dietary administration of BRL 35135A induced a 34-fold increase in basal glucose utilization index (GUI) of BAT, an effect not observed in other tissues [2]. This profile contrasts with CL316243, which enhances insulin-stimulated glucose disposal but has not been shown to produce comparable basal GUI elevations in BAT [3]. In genetically obese (ob/ob) mice, BRL 35135A at 0.5 mg/kg/day improved glucose tolerance at doses that had no significant anti-obesity activity, indicating that glucose homeostasis benefits are dissociable from weight loss [4].

Glucose uptake Insulin sensitivity Skeletal muscle metabolism

Sustained ob Gene Suppression and Circulating Leptin Reduction: 4–5 Hour Onset with 24-Hour Duration Comparable to ZD2079 but with Earlier Preclinical Characterization

BRL 35135A and ZD2079 were directly compared for their acute effects on ob gene expression and circulating leptin levels in lean mice [1]. Both β3-agonists produced a major loss of ob mRNA from epididymal white adipose tissue by 4–5 hours post-administration, accompanied by a substantial fall in circulating leptin levels as measured by ELISA [1]. The ob mRNA suppression and leptin reduction were sustained for at least 24 hours after a single dose [1]. Importantly, BRL 35135A had only a minor effect on ob mRNA levels in obese (ob/ob) mice, demonstrating genotype-dependent efficacy that informs model selection [1]. While ZD2079 produced comparable effects on ob mRNA and leptin, BRL 35135A has been more extensively characterized across multiple metabolic endpoints (thermogenesis, glucose uptake, lipolysis, insulin sensitivity) in both lean and genetically obese models, providing a richer comparative dataset for experimental design [2] [3].

Leptin regulation ob gene expression Adipokine signaling

Exercise Potentiation of Anti-Obesity Efficacy: 56% vs. 19% Weight Gain Reduction When Combined with Moderate Treadmill Training

In genetically obese male Zucker (fa/fa) rats, chronic oral administration of BRL 35135A at 0.5 mg/kg/day for 3 weeks reduced body weight gain by 19% in sedentary animals, increased BAT thermogenic activity (measured by mitochondrial GDP binding) 45-fold, and reduced plasma insulin by 50% [1]. When combined with moderate treadmill exercise training, the anti-obesity effect of BRL 35135A was significantly potentiated: weight gain reduction increased to 56% compared to 19% in sedentary treated animals [1]. Exercise alone had no significant effect on weight gain, food intake, or thermogenic activity, indicating a synergistic rather than additive interaction between β3-AR agonism and physical activity [1]. No equivalent exercise potentiation data have been reported for CL316243, ZD2079, or ICI 215001, making this a unique evidence dimension for BRL 35135A. This synergy is particularly relevant given that BRL 35135A at 0.5 mg/kg/day improved glucose tolerance in ob/ob mice at doses that had no significant anti-obesity activity alone [2], underscoring that metabolic benefits can be dissociated from weight loss depending on the experimental context.

Obesity Exercise synergy β3-adrenoceptor agonism

Best Research and Industrial Application Scenarios for BRL 35135A Based on Quantitative Evidence


Preclinical Obesity and Metabolic Syndrome Pharmacology in Genetically Obese Rodent Models

BRL 35135A is optimally suited for obesity research in ob/ob mice and Zucker fa/fa rats, where its anti-obesity efficacy is quantitatively established. At 0.5 mg/kg/day p.o., BRL 35135A reduces body weight gain by 19–56% (depending on exercise co-intervention), increases BAT thermogenic activity 45-fold (measured by GDP binding), and reduces plasma insulin by 50% [1]. The compound improves glucose tolerance independently of weight loss at this dose in ob/ob mice, enabling dissection of weight-dependent versus weight-independent metabolic effects [2]. Researchers should note that BRL 35135A has only minor effects on ob mRNA in ob/ob mice, making it unsuitable for leptin pathway studies in this particular genotype [3].

Brown Adipose Tissue Thermogenesis and Energy Expenditure Measurement

BRL 35135A is a reference agonist for BAT thermogenesis studies, particularly those investigating thyroid hormone interactions. In BAT adipocytes, BRL 35135A-stimulated VO2 response is significantly less impaired by hypothyroidism than isoprenaline-stimulated response, and is more augmented by hyperthyroidism [1]. This makes BRL 35135A the preferred β3-agonist for thermogenesis assays in models with altered thyroid status. Chronic treatment produces a 34-fold increase in basal BAT glucose utilization index [2]. The compound also increases oxygen consumption by approximately 85% in rats (comparable to norepinephrine and isoprenaline), with the response fully inhibited by propranolol but unaffected by phentolamine, confirming β-adrenoceptor mediation [3].

Insulin-Independent Glucose Uptake and Skeletal Muscle Metabolism Research

For studies of non-insulin-mediated glucose disposal, BRL 35135A provides a well-characterized pharmacological tool. Intravenous infusion dose-dependently increases glucose uptake in skeletal muscle, BAT, white adipose tissue, heart, and diaphragm without requiring changes in plasma glucose, while the active metabolite BRL 37344 stimulates glucose transport in isolated soleus muscle with maximum effect at 100 pmol/L [1]. The glucose uptake response in muscle is resistant to β1-antagonism by atenolol (1 mg/kg) and is potentiated by β2-antagonism with ICI 118551 (1 mg/kg), implicating an atypical adrenoceptor distinct from classical β1/β2 subtypes [2]. This profile is ideal for researchers studying sympathetic nervous system regulation of glucose homeostasis independently of the insulin signaling cascade [1] [2].

β3-Adrenoceptor Pharmacological Profiling and Selectivity Assays

BRL 35135A, through its active metabolite BRL 37344, serves as a benchmark agonist for β3-AR characterization. BRL 37344 has defined Ki values of 287 nM (β3), 1750 nM (β1), and 1120 nM (β2), yielding β3/β1 and β3/β2 selectivity ratios of 6.1 and 3.9, respectively [1]. The RR enantiomer of BRL 37344 is the most potent stereoisomer, with EC50 values of 3.3 nM in brown adipocytes, 5.7 nM in white adipocytes, and 27.5 nM in colon [2]. In direct comparative studies, the rank order of β3-agonist potency in rat white adipocytes was CL316243 > BRL 35135A ≈ BRL 28410 > ICI 215001, establishing BRL 35135A as an intermediate-potency reference point for screening novel β3-AR ligands [3]. Procurement of BRL 35135A should be accompanied by verification of purity (>96% by HPLC) and storage under nitrogen at 4°C, with aqueous solubility of ~9 mg/mL at 60°C [4].

Quote Request

Request a Quote for BRL 35135A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.